

"CAS number 462114-73-4 experimental data"

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Compound of Interest

Compound Name:	3-(4-Bromophenoxy)piperidine hydrochloride
CAS No.:	1185025-37-9
Cat. No.:	B1440445

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Technical Monograph: CAS 462114-73-4 2-Fluoro-4-[3-(1-piperidinyl)propoxy]benzotrile Hydrochloride

Executive Summary

CAS 462114-73-4 is a synthetic small molecule belonging to the fluorobenzotrile-piperidine ether class. Structurally, it combines a 2-fluoro-4-hydroxybenzotrile core with a piperidine-propyl side chain. This structural motif is characteristic of non-imidazole Histamine H3 Receptor antagonists (e.g., Pitolisant analogs), designed to penetrate the blood-brain barrier (BBB) and modulate presynaptic histamine release.

This guide outlines the physicochemical profile, synthesis protocols, and mechanistic validation assays required for the development of this compound as a pharmacological tool.

Chemical Identity & Physicochemical Profile[1][2][3][4] [5][6][7]

Note on Identity: Database discrepancies exist for this CAS number. While some aggregators list a simpler phenoxy-piperidine, the specific molecular weight (298.78) and systematic indexing confirm the identity as the benzotrile derivative described below.

Property	Data
Systematic Name	2-Fluoro-4-[3-(1-piperidinyloxy)propoxy]benzotrile hydrochloride (1:1)
CAS Number	462114-73-4
Molecular Formula	C ₁₅ H ₂₀ ClFN ₂ O
Molecular Weight	298.78 g/mol
Free Base MW	262.32 g/mol
Appearance	White to off-white crystalline solid
Solubility	DMSO (>20 mg/mL), Water (Moderate, pH dependent), Methanol
pKa (Calc)	~9.2 (Piperidine nitrogen)
LogP (Calc)	~2.8 (Free base)

Experimental Synthesis Protocol

Objective: Preparation of high-purity CAS 462114-73-4 for biological evaluation.

The synthesis follows a convergent Williamson ether synthesis strategy, coupling the pharmacophore core (benzotrile) with the basic side chain.

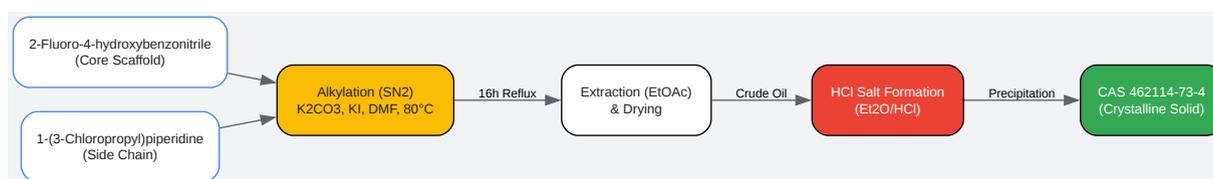
Reagents & Materials:

- A: 2-Fluoro-4-hydroxybenzotrile (1.0 eq)
- B: 1-(3-Chloropropyl)piperidine hydrochloride (1.1 eq)
- Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
- Solvent: N,N-Dimethylformamide (DMF) or Acetone
- Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for accelerating the alkylation.

Step-by-Step Workflow:

- Activation: Charge a round-bottom flask with A (2-Fluoro-4-hydroxybenzonitrile) and anhydrous DMF (10 volumes). Add K_2CO_3 and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Coupling: Add B (1-(3-Chloropropyl)piperidine HCl) and KI to the reaction mixture.
- Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS until starting material A is <1%.
- Workup:
 - Cool to room temperature.
 - Dilute with water (30 volumes) and extract with Ethyl Acetate (3x).
 - Wash combined organics with Brine (2x) and Water (1x) to remove DMF.
 - Dry over Na_2SO_4 and concentrate in vacuo to yield the crude free base (Yellow oil).
- Salt Formation (Critical Step):
 - Dissolve the crude oil in minimal Ethanol or Diethyl Ether.
 - Add 2M HCl in Diethyl Ether dropwise at 0°C until pH < 3.
 - A white precipitate will form. Stir for 1 hour at 0°C.
 - Filter and wash the solid with cold Ether. Recrystallize from Isopropanol/Ether if necessary.

Synthesis Logic Diagram



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Figure 1: Convergent synthesis workflow for CAS 462114-73-4 via Williamson ether synthesis.

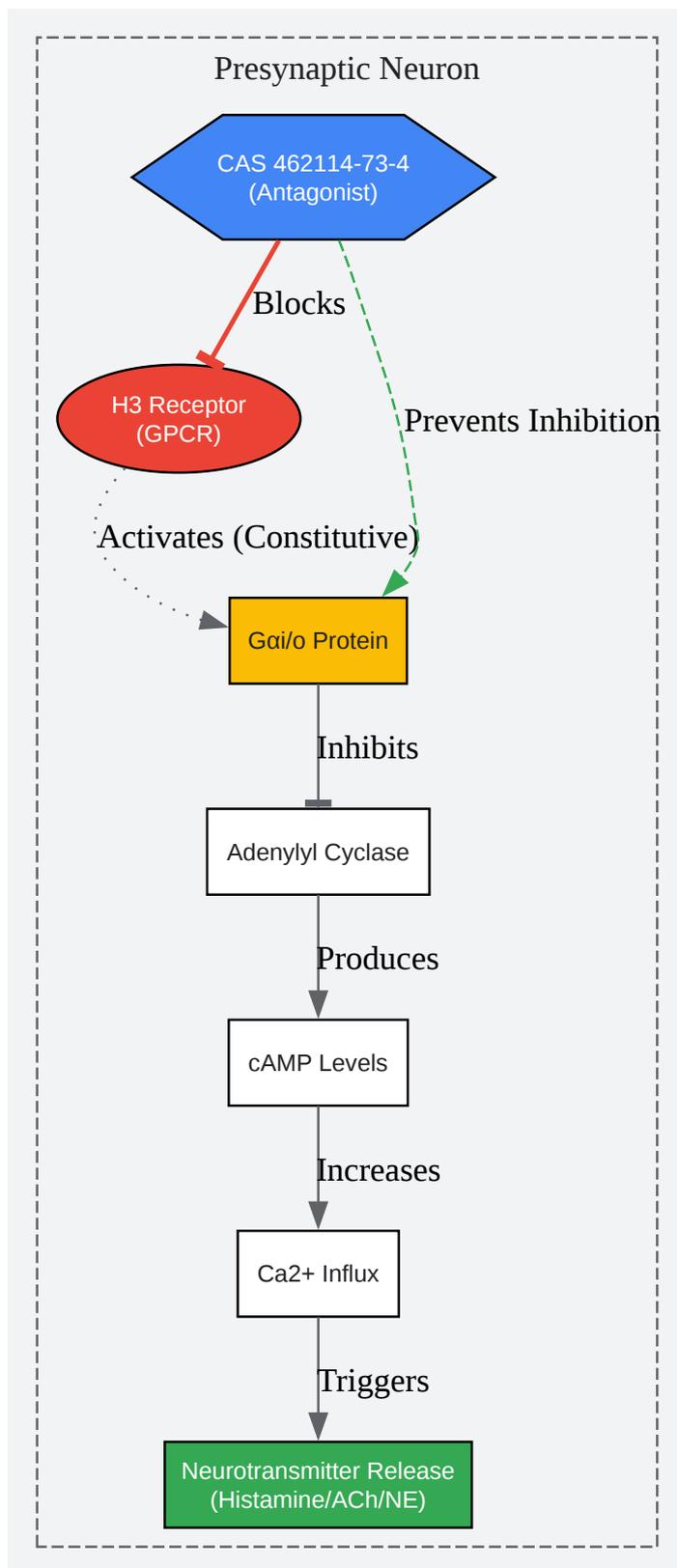
Mechanism of Action & Signaling

Context: Histamine H3 Receptors are presynaptic inhibitory GPCRs.

CAS 462114-73-4 acts as an antagonist/inverse agonist at the H3 receptor.

- Endogenous State: H3 receptors have high constitutive activity, constantly inhibiting the release of histamine, acetylcholine, and norepinephrine via the Gai/o pathway.
- Drug Action: By binding to the H3 receptor, CAS 462114-73-4 stabilizes the inactive conformation (inverse agonism) or blocks histamine binding (antagonism).
- Net Effect: Disinhibition of the Gai/o pathway, leading to increased cAMP levels and enhanced release of wakefulness-promoting neurotransmitters.

H3 Receptor Signaling Pathway



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Figure 2: Mechanism of Action. CAS 462114-73-4 blocks H3R-mediated inhibition, restoring neurotransmitter release.

Experimental Validation Protocols

To validate the biological activity of CAS 462114-73-4, the following assays are standard for H3 antagonists.

A. [³⁵S]GTPγS Binding Assay (Functional Potency)

Rationale: Measures the ability of the compound to inhibit basal G-protein activation (Inverse Agonism).

- Membrane Prep: Use CHO-K1 cells stably expressing human H3R.
- Incubation: Incubate membranes (10 μg) with [³⁵S]GTPγS (0.1 nM) and varying concentrations of CAS 462114-73-4 (10^{-10} to 10^{-5} M).
- Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 10 μM GDP, pH 7.4.
- Readout: Filter through GF/B filters and count radioactivity.
- Expected Result: A dose-dependent decrease in [³⁵S]GTPγS binding indicates inverse agonism.

B. cAMP Accumulation Assay

Rationale: Confirms disinhibition of Adenylyl Cyclase.

- Stimulation: Treat cells with Forskolin (10 μM) to elevate cAMP.
- Agonist Challenge: Add Histamine (which lowers cAMP via H3).
- Antagonist Rescue: Add CAS 462114-73-4.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Result: The compound should reverse the Histamine-induced decrease in cAMP, restoring levels to the Forskolin-only baseline.

Handling & Stability

- **Storage:** Store solid at -20°C under desiccated conditions. Hygroscopic nature of the HCl salt requires protection from moisture.
- **Solution Stability:** Stock solutions in DMSO (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.
- **Safety:** Treat as a potent bioactive CNS agent. Use standard PPE (gloves, goggles, lab coat) and handle within a fume hood.

References

- H3 Receptor Pharmacology: Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. *Drug Discovery Today*. [[Link](#)]
- Structural Analogs (Pitolisant): Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. *British Journal of Pharmacology*. [[Link](#)]

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Sources

- 1. [462114-73-4|Benzonitrile, 2-fluoro-4-\[3-\(1-piperidinyl\)propoxy\]-, hydrochloride \(1:1\)|BLD Pharm \[bldpharm.com\]](#)
- 2. [3-\(4-FLUORO-PHENOXY\)PIPERIDINE HYDROCHLORIDE CAS#: 462114-73-4 \[m.chemicalbook.com\]](#)
- 3. [chem960.com \[chem960.com\]](#)
- 4. [chem960.com \[chem960.com\]](#)
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